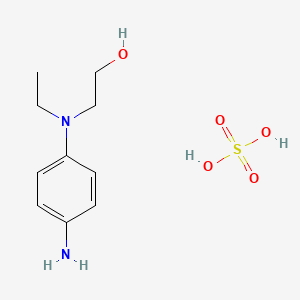

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate

Descripción

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethyl group, and an ethanol moiety attached to a phenyl ring

Propiedades

IUPAC Name |

2-[2-(4-aminophenyl)ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.H2O4S/c11-10-3-1-9(2-4-10)5-6-12-7-8-13;1-5(2,3)4/h1-4,12-13H,5-8,11H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJLPPKOXNTVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNCCO)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063415 | |

| Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225351-21-2, 4327-84-8, 14623-68-8 | |

| Record name | Ethanol, 2-[[2-(4-aminophenyl)ethyl]amino]-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225351-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-aminophenyl)ethylamino)-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004327848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Amino-N-ethylanilino)ethanol sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 4-nitrophenyl ethanol + ethylamine | Ethanol/Methanol | 50–70 | Controlled addition, stirring |

| 2 | Catalytic hydrogenation | Pd/C (5–10%) or Raney Nickel + H2 or ammonium formate | Ethanol/Methanol | 25–60 | Organic hydrogen donors can replace H2 gas for safety |

| 3 | Salt formation | Sulfuric acid (H2SO4) | None or minimal | Ambient | Careful acid addition to form sulfate salt |

Specific Synthetic Example (Based on Literature)

Nucleophilic substitution: 4-nitrophenylethanol is reacted with ethylamine in ethanol at 60°C for several hours to form 2-((4-nitrophenyl)(ethyl)amino)ethanol.

Catalytic reduction: The nitro intermediate is hydrogenated using 5% Pd/C catalyst in methanol at room temperature, using ammonium formate as a hydrogen donor, converting the nitro group to an amino group.

Sulfate salt formation: The resulting amine is treated with sulfuric acid at ambient temperature to yield 2-((4-aminophenyl)(ethyl)amino)ethanol sulfate as a stable salt.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR):

¹H and ¹³C NMR confirm the presence of aromatic protons (δ ~7.5–8.5 ppm), ethylamine linkages, and ethanolamine backbone. Sulfate presence is inferred indirectly.High-Performance Liquid Chromatography (HPLC):

Used to assess purity and monitor reaction progress, typically with UV detection at 254 nm.Elemental Analysis:

Confirms carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values.Mass Spectrometry (MS):

Confirms molecular weight (~278.33 g/mol) and molecular formula C10H18N2O5S.

Research Findings and Industrial Considerations

Catalytic Hydrogenation Efficiency:

Use of Pd/C with organic hydrogen donors (ammonium formate or ammonium acetate) allows safer hydrogenation without gaseous hydrogen, reducing explosion risks and facilitating industrial scalability.Continuous Flow Reactors:

Industrial production often employs continuous flow reactors for consistent quality, precise temperature control, and reagent addition automation, improving yield and safety.Reaction Optimization:

Moderate temperatures and solvent choice (ethanol or methanol) balance reaction kinetics and solubility, minimizing side reactions such as over-oxidation or undesired substitution on the phenyl ring.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Catalyst/Agent | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-nitrophenyl ethanol + ethylamine | None | Ethanol/Methanol | 50–70°C | Formation of nitro-substituted intermediate |

| Catalytic reduction | Nitro intermediate + H2 or ammonium formate | Pd/C (5–10%) or Raney Ni | Ethanol/Methanol | 25–60°C | Reduction of nitro to amino group |

| Sulfate salt formation | Free amine + sulfuric acid | None | None or minimal | Ambient | Formation of sulfate salt |

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been investigated for several scientific applications, particularly in the fields of medicinal chemistry and organic synthesis.

Pharmaceutical Applications

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of drugs targeting overactive bladder syndrome, such as Mirabegron. The synthesis method described in patents highlights its role as a precursor that simplifies the reduction steps in drug formulation, making it suitable for industrial-scale production without the need for hydrogen gas, which poses safety risks .

Organic Synthesis

This compound is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and reductions, makes it a versatile agent in organic chemistry. For example, it can be transformed into biaryl compounds through cross-coupling reactions or functionalized naphthalenes via substitution reactions.

Biological Studies

Research has shown that this compound can influence biological pathways. It has been used in studies examining enzyme interactions and metabolic pathways, contributing to our understanding of pharmacological effects at the molecular level .

Case Study 1: Synthesis of Mirabegron

A study focused on the efficient synthesis of Mirabegron utilized this compound as an intermediate. The method employed palladium on carbon as a catalyst for reduction reactions, showcasing how this compound facilitates the production of active pharmaceutical ingredients while minimizing safety hazards associated with traditional methods .

Case Study 2: Organic Synthesis Pathways

In another research project, this compound was used to create novel compounds through nucleophilic aromatic substitutions. The resultant products demonstrated potential bioactivity, indicating that this compound could lead to new therapeutic agents .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drugs like Mirabegron | Simplifies synthesis; reduces safety risks; suitable for industrial production |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactions including substitutions and reductions |

| Biological Research | Studies on enzyme interactions and metabolic pathways | Contributions to understanding pharmacological effects |

Mecanismo De Acción

The mechanism of action of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-Aminophenethyl alcohol: Shares the phenyl and amino groups but lacks the ethyl and ethanol moieties.

2-(4-Aminophenyl)ethanol: Similar structure but without the ethyl group.

4-Aminobenzyl alcohol: Contains a benzyl group instead of the ethyl and ethanol moieties.

Uniqueness: 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and ethanol groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for various applications.

Actividad Biológica

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and an ethyl chain attached to a phenyl ring, which contributes to its biological activity. The sulfate moiety enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage. This activity is often measured using assays such as DPPH and ABTS.

- Antibiofilm Activity : Recent evaluations indicate that it can inhibit biofilm formation in pathogenic bacteria, which is essential in treating chronic infections.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in bacterial growth and survival.

- Modulation of Oxidative Stress : By scavenging free radicals, it reduces oxidative damage to cells.

- Inhibition of Biofilm Formation : It disrupts the signaling pathways necessary for biofilm development in bacteria.

Antimicrobial and Antioxidant Studies

A study published in Molecules highlighted the antimicrobial efficacy of various derivatives of aminophenyl compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several reference strains, demonstrating its potential as an effective antimicrobial agent .

Case Study on Antibiofilm Activity

A recent investigation into the antibiofilm properties revealed that at certain concentrations, the compound significantly reduced biofilm biomass on polystyrene surfaces when tested against Staphylococcus aureus and Escherichia coli. This was quantified using the crystal violet assay, where absorbance readings indicated a marked decrease in biofilm formation compared to control groups .

Data Tables

| Activity Type | Test Organism | MIC (mg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | 64 | Effective against gram-negative bacteria |

| Antioxidant | DPPH Assay | IC50: 25 | Scavenging ability noted |

| Antibiofilm | Biofilm Formation | 16 | Significant reduction observed |

Q & A

Q. What are the key steps in synthesizing 2-((4-aminophenyl)(ethyl)amino)ethanol sulfate, and how can intermediates be characterized?

Answer: The synthesis involves a multi-step route:

- Step 1: Condensation of 1-chloro-4-nitrobenzene with 2-mercaptoethanol under alkaline conditions to form 2-(4-nitrophenylthio)ethanol.

- Step 2: Oxidation with 50% H₂O₂ to yield 2-(4-nitrophenylsulfonyl)ethanol.

- Step 3: Reduction (e.g., catalytic hydrogenation) to obtain 2-(4-aminophenylsulfonyl)ethanol.

- Step 4: Esterification with sulfuric acid to produce the final sulfate ester .

Characterization Methods:

Q. How can researchers verify the structural integrity of this compound after synthesis?

Answer:

- Spectroscopic Techniques:

- Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies optimize the oxidation step in synthesis to minimize byproducts?

Answer:

- Reaction Conditions:

- Use controlled H₂O₂ addition (dropwise at 0–5°C) to prevent overoxidation of the sulfonyl group .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to detect intermediates .

- Catalyst Screening: Test transition-metal catalysts (e.g., Na₂WO₄) to enhance selectivity for sulfone formation .

Q. How does the sulfonate group influence the compound’s stability under varying pH conditions?

Answer:

- Acidic Conditions (pH < 3): The sulfate ester undergoes hydrolysis, forming 2-(4-aminophenylsulfonyl)ethanol and free sulfate. Monitor via pH-stat titration .

- Alkaline Conditions (pH > 10): Degradation accelerates due to nucleophilic attack by OH⁻. Stabilize with buffered solutions (pH 6–8) during storage .

Q. What advanced analytical methods resolve contradictions in spectral data for derivatives of this compound?

Answer:

- Multi-Nuclear NMR: Combine ¹H, ¹³C, and ²D-COSY to distinguish overlapping signals in aromatic and sulfonyl regions .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding for crystalline derivatives .

Q. How can this compound be functionalized for applications in peptide grafting or biomaterial synthesis?

Answer:

Q. Methodological Challenges & Solutions

Q. How to address low yields during the esterification step?

Answer:

Q. What precautions are critical when handling this compound due to its reactivity?

Answer:

Q. Research Applications

Q. In material science, how can this compound contribute to polymer modification?

Answer:

Q. What role does it play in studying enzyme interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.